2-[3-(bromomethyl)oxolan-3-yl]acetic acid
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Overview
Description
2-[3-(bromomethyl)oxolan-3-yl]acetic acid is an organic compound with a unique structure that includes a bromomethyl group attached to an oxolane ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(bromomethyl)oxolan-3-yl]acetic acid typically involves the bromination of a precursor compound followed by cyclization and functional group transformations. One common method involves the bromination of 3-hydroxymethyl oxolane, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(bromomethyl)oxolan-3-yl]acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of epoxides or other oxygenated species.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amides, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-[3-(bromomethyl)oxolan-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(bromomethyl)oxolan-3-yl]acetic acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid moiety can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-(chloromethyl)oxolan-3-yl]acetic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-[3-(hydroxymethyl)oxolan-3-yl]acetic acid: Contains a hydroxymethyl group instead of a bromomethyl group.
2-[3-(methyl)oxolan-3-yl]acetic acid: Lacks the halogen substituent, having a simple methyl group instead.
Uniqueness
2-[3-(bromomethyl)oxolan-3-yl]acetic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific reactions that are not possible with other substituents, making this compound valuable for certain synthetic applications.
Properties
CAS No. |
2751610-92-9 |
---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
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